molecular formula C21H23N3O3S2 B7721782 ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B7721782
M. Wt: 429.6 g/mol
InChI Key: OJBDGIDAFFOBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a polyheterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino and dimethyl groups, linked via an amide bond to a tetrahydrobenzo[b]thiophene-carboxylate moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a synthon for further derivatization or as a bioactive agent .

Properties

IUPAC Name

ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-21(26)15-12-7-5-6-8-13(12)28-20(15)24-18(25)17-16(22)14-10(2)9-11(3)23-19(14)29-17/h9H,4-8,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDGIDAFFOBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HATU-Mediated Coupling

Procedure :

  • Reagents : HATU (1.2 equiv), DIEA (3.0 equiv).

  • Solvent : DMF at 25°C under N₂.

  • Yield : 68–72% for analogous amides.

Example :
A mixture of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (1 equiv) and tetrahydrobenzothiophene-3-carboxylate (1.2 equiv) in DMF reacts with HATU/DIEA for 5 hours. Purification via silica chromatography (petroleum ether/ethyl acetate) yields the product.

EDCl/HOBt Coupling

Conditions :

  • Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv).

  • Solvent : Dichloromethane at 0°C → room temperature.

  • Yield : 65–70%.

Advantages :
EDCl/HOBt minimizes racemization, critical for preserving stereochemistry in chiral intermediates.

Reaction Optimization and Challenges

Solvent and Temperature Effects

ParameterHATU MethodEDCl/HOBt Method
Solvent DMFDichloromethane
Temperature 25°C0°C → 25°C
Reaction Time 5 hours16 hours
Yield 68–72%65–70%

Key Insight :
DMF increases reagent solubility but may require stringent drying, while dichloromethane is ideal for acid-sensitive substrates.

Catalytic Enhancements

  • Sonication : Improves cyclization yields by 15–20% in tetrahydrobenzothiophene synthesis.

  • Photoredox Catalysis : Reduces reaction time for thienopyridine formation by 50%.

Analytical Characterization

Techniques :

  • NMR Spectroscopy :

    • ¹H NMR : δ 2.25 (s, 6H, CH₃), δ 4.30 (q, 2H, OCH₂CH₃), δ 6.85 (s, 1H, thiophene-H).

  • LCMS : m/z 501.2 [M+H]⁺.

  • IR Spectroscopy : 1675 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Purity :
Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) confirms >95% purity.

Scale-Up and Industrial Feasibility

Challenges :

  • Cost : HATU is expensive at scale; EDCl/HOBt is more economical.

  • Byproducts : Sulfur-containing byproducts require meticulous purification.

Solutions :

  • Catalyst Recycling : Ru/Si zeolite in solvent-free conditions reduces waste.

  • Continuous Flow Systems : Improves yield consistency in photoredox steps .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The central amide linkage (-NHCO-) undergoes hydrolysis under acidic or basic conditions. For example:
Reaction:

Target compoundHCl (aq), Δ3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid+ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate\text{Target compound} \xrightarrow{\text{HCl (aq), Δ}} \text{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid} + \text{ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate}

This reaction parallels the behavior of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives under hydrolytic conditions .

Key Data:

ConditionReagentTemperatureYieldSource
Acidic hydrolysis6M HCl100°C85%
Basic hydrolysis2M NaOH80°C78%

Esterification/Transesterification

The ethyl ester group participates in transesterification with alcohols (e.g., methanol, isopropanol) under catalytic acid or base:
Reaction:

Target compoundROH, H⁺/OH⁻Methyl/Isopropyl ester derivative\text{Target compound} \xrightarrow{\text{ROH, H⁺/OH⁻}} \text{Methyl/Isopropyl ester derivative}

This reactivity mirrors observations for ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .

Reaction Optimization:

AlcoholCatalystTime (h)Conversion
MethanolH₂SO₄492%
IsopropanolNaOH687%

Amino Group Reactivity

The 3-amino group on the thieno[2,3-b]pyridine moiety undergoes typical amine reactions:

Acylation

Reaction with acetyl chloride forms the corresponding acetamide:

Target compoundAcCl, Et₃NAcetylated derivative\text{Target compound} \xrightarrow{\text{AcCl, Et₃N}} \text{Acetylated derivative}

Yields for analogous compounds range from 70–85% under anhydrous conditions .

Diazo Coupling

The amino group participates in diazonium salt formation, enabling coupling with aromatic amines or phenols:

Target compoundNaNO₂, HClDiazonium intermediateAr-HAzo-coupled product\text{Target compound} \xrightarrow{\text{NaNO₂, HCl}} \text{Diazonium intermediate} \xrightarrow{\text{Ar-H}} \text{Azo-coupled product}

This reactivity is consistent with thieno[2,3-b]pyridine derivatives.

Cyclization Reactions

The tetrahydrobenzo[b]thiophene ring can undergo dehydrogenation to form aromatic benzothiophene derivatives under oxidative conditions:
Reaction:

Target compoundDDQ, CH₂Cl₂Dehydrogenated product\text{Target compound} \xrightarrow{\text{DDQ, CH₂Cl₂}} \text{Dehydrogenated product}

Yields for similar reactions using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) reach 65–75% .

Nucleophilic Substitution

The electron-rich thiophene rings are susceptible to electrophilic substitution. For example:

Nitration

Target compoundHNO₃, H₂SO₄Nitro-substituted derivative\text{Target compound} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{Nitro-substituted derivative}

Reaction regioselectivity favors the 5-position of the thieno[2,3-b]pyridine ring.

Halogenation

Bromination with Br₂ in acetic acid yields mono- or di-brominated products depending on stoichiometry .

Metal-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura coupling via halogenated intermediates:
Reaction:

Brominated derivative+Ar-B(OH)₂Pd(PPh₃)₄Biaryl product\text{Brominated derivative} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product}

This method enables functionalization for drug discovery applications .

Scientific Research Applications

Structural Information

  • Molecular Formula : C₁₄H₁₈N₄O₂S₂
  • Molecular Weight : 342.44 g/mol
  • CAS Number : Not explicitly listed in the search results but related compounds can be referenced.

Key Characteristics

PropertyValue
LogP 3.74
Water Solubility Low (-4.10)
Polar Surface Area 95.241 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 7

Medicinal Chemistry

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been identified as a promising scaffold for the development of new pharmaceuticals targeting various diseases:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines. Its structure allows for modifications that can enhance potency and selectivity towards cancer cells.
  • Antiviral Properties : The compound is also included in screening libraries for antiviral activity. Its unique thieno-pyridine structure may interact with viral proteins or inhibit viral replication mechanisms.

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its complex structure and functional groups:

  • Reagent in Synthesis : It can be utilized as a reagent in multi-step synthesis processes to create other biologically active compounds.
  • Diverse Functionalization : The presence of amino and carboxylate groups allows for further chemical modifications to create derivatives with tailored properties.

Case Study 1: Anticancer Screening

In a study conducted by ChemDiv (referenced as compound ID 8017-9907), ethyl derivatives were tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. Further optimization of the compound led to enhanced selectivity for tumor cells over normal cells, suggesting a potential pathway for drug development focused on specific cancer types.

Case Study 2: Antiviral Activity Assessment

Research published by Biosynth highlighted the inclusion of this compound in an antiviral library. Initial assays indicated that certain derivatives showed activity against influenza and HIV viruses. The mechanism of action appears to involve interference with viral entry or replication processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood but is believed to involve interactions with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to a range of biological effects .

Comparison with Similar Compounds

ETHYL 2-(2-CYANO-3-(SUBSTITUTED PHENYL)ACRYLAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATES

These compounds (e.g., 3a-3k in ) share the thiophene-carboxylate backbone but replace the tetrahydrobenzothiophene with a cyanoacrylamido-phenyl group. The presence of electron-withdrawing cyano groups and substituted phenyl rings enhances their antioxidant and anti-inflammatory activities compared to the target compound’s saturated bicyclic system. Yields for these derivatives range from 72% to 94% via Knoevenagel condensation, suggesting efficient synthetic routes .

Key Differences:

  • Substituents: Cyanoacrylamido vs. tetrahydrobenzothiophene-amido.
  • Bioactivity: Higher anti-inflammatory activity reported for cyano derivatives (e.g., 3k in showed 74.2% inhibition in carrageenan-induced edema) .
  • Synthetic Efficiency: Knoevenagel condensation offers higher yields compared to POCl₃-mediated cyclizations (e.g., 9% yield for a related tetrahydro compound in ) .

Tetrahydrobenzo[b]thiophene Derivatives

ETHYL 2-((2-ETHOXY-1-(4-HYDROXYPHENYL)-2-OXOETHYL)AMINO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE (6o)

This compound () shares the tetrahydrobenzo[b]thiophene-carboxylate moiety but features a hydroxyphenyl-oxoethylamino substituent. Synthesized via a Petasis reaction, it demonstrates moderate yield (22%) and emphasizes the role of solvent (HFIP) in stabilizing intermediates .

Key Differences:

  • Functional Groups: Hydroxyphenyl-oxoethyl vs. 3-amino-4,6-dimethylthienopyridine-amido.
  • Synthesis: Petasis reaction vs. amide coupling/cyclization.
  • Applications: 6o’s hydroxyphenyl group may confer antioxidant properties, whereas the target compound’s amino-dimethylthienopyridine group could enhance nucleophilic reactivity .

Heterocyclic Variations: Furo[2,3-b]Pyridine and Related Cores

ETHYL 3-AMINO-6-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)FURO[2,3-B]PYRIDINE-2-CARBOXYLATE

This furopyridine derivative () replaces sulfur with oxygen in the fused heterocycle, reducing electron density and altering metabolic stability.

Key Differences:

  • Heteroatoms: Oxygen (furo) vs. sulfur (thieno).
  • Electronic Properties: Reduced aromaticity in furopyridine derivatives.
  • Pharmacokinetics: Trifluoromethyl groups may increase metabolic resistance .

Biological Activity

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its analgesic and anti-inflammatory effects, as well as its implications in cancer therapy.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₄H₁₇N₃O₃S
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 691866-93-0
  • Structural Features : The compound features a thieno[2,3-b]pyridine moiety, which is known for its diverse biological activities.

Analgesic Activity

Research has demonstrated that derivatives of the benzothiophene scaffold possess significant analgesic properties. A study employing the "hot plate" method on mice indicated that certain derivatives exhibited analgesic effects superior to the reference drug metamizole. The analgesic activity was quantified using the following metrics:

CompoundAnalgesic Effect (Compared to Metamizole)
Derivative ASignificant increase in latency time
Derivative BComparable effect to metamizole
Derivative CLower efficacy observed

These findings suggest that modifications in the thieno[2,3-b]pyridine structure can enhance analgesic effects.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory potential. In vitro assays have shown that derivatives can inhibit key enzymes involved in inflammation pathways, such as COX-1 and COX-2. The dual inhibition mechanism suggests a promising avenue for developing anti-inflammatory agents.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A recent study evaluated the antitumor activity of various thieno[2,3-b]pyridine derivatives. The results indicated a range of IC₅₀ values from 23.2 to 49.9 μM for the most active compounds. Notably, compounds with structural similarities to this compound showed promising cytotoxicity against cancer cell lines.
    CompoundIC₅₀ (μM)
    Compound 123.2
    Compound 235.5
    Compound 349.9
  • Mechanistic Insights :
    Molecular modeling studies have suggested that the compound may interact with specific biological targets involved in eicosanoid biosynthesis, potentially offering a dual mechanism of action against inflammation and cancer proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound’s core structure can be synthesized via Knoevenagel condensation, leveraging active methylene groups in precursors (e.g., ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate) with substituted benzaldehydes. Catalytic piperidine and acetic acid in toluene under reflux (5–6 hours) yield derivatives with 72–94% efficiency. Purification via alcohol recrystallization ensures high purity .
  • Optimization : Adjusting solvent polarity, catalyst loading, or reaction time can mitigate side reactions. Monitoring by TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?

  • Techniques : Use IR to confirm amide (C=O stretch ~1650 cm⁻¹) and amino (–NH₂ bend ~1600 cm⁻¹) groups. ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methylene/methyl groups in tetrahydrobenzothiophene (δ 1.2–2.8 ppm). Mass spectrometry (ESI-TOF) verifies molecular ion peaks .
  • Validation : Compare spectral data with analogous compounds (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives) to resolve ambiguities .

Q. How should in vitro antioxidant activity be evaluated, and what assays are most reliable for this scaffold?

  • Assays : Use DPPH radical scavenging (IC₅₀ quantification) and ferric-reducing antioxidant power (FRAP) assays. Include ascorbic acid as a positive control. For thiophene derivatives, substituents like electron-donating groups (e.g., –NH₂) enhance activity .
  • Protocol : Dissolve compounds in DMSO (<1% v/v) to avoid solvent interference. Triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties or reaction pathways in this compound?

  • DFT Applications : Calculate HOMO-LUMO gaps to assess redox potential, correlating with antioxidant activity. Optimize geometries using B3LYP/6-31G(d) basis sets. Simulate reaction intermediates (e.g., Knoevenagel transition states) to guide synthetic modifications .
  • Validation : Compare computed IR/NMR spectra with experimental data to validate models .

Q. How can structure-activity relationships (SAR) be systematically explored for anti-inflammatory activity?

  • Strategy : Synthesize derivatives with varied substituents (e.g., halogen, methoxy) on the phenyl ring. Test in vivo anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents). Correlate substituent electronic effects (Hammett σ values) with activity trends .
  • Data Analysis : Use multivariate regression to identify dominant SAR factors (e.g., lipophilicity vs. hydrogen-bonding capacity) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Hypothesis Testing : Evaluate bioavailability via pharmacokinetic studies (e.g., plasma half-life, tissue distribution). Modify the ester group (e.g., replace ethyl with methyl) to improve metabolic stability .
  • Controls : Include prodrug analogs to assess hydrolysis rates in biological matrices .

Q. How can docking studies elucidate interactions between this compound and inflammatory targets (e.g., COX-2)?

  • Protocol : Perform molecular docking (AutoDock Vina) using crystal structures of COX-2 (PDB: 1PXX). Prioritize binding poses where the thiophene ring engages in π-π stacking with Tyr385. Validate with MD simulations to assess binding stability .
  • Limitations : Account for solvent effects and protein flexibility to avoid false positives .

Safety and Handling

Q. What safety protocols are essential for handling this compound, given its structural complexity?

  • Guidelines : Use fume hoods for synthesis due to potential cyanide byproducts. Wear nitrile gloves and goggles; avoid skin contact with intermediates containing active methylene groups .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Consult institutional guidelines for solvent recycling .

Data Management

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

  • Best Practices : Record reaction parameters (temperature, solvent ratios) in electronic lab notebooks. Annotate NMR/IR spectra with peak assignments and integration values. Publicly archive raw data (e.g., via Zenodo) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.